Tetramethylphosphanium acetate Tetramethylphosphanium acetate
Brand Name: Vulcanchem
CAS No.: 52987-83-4
VCID: VC19628398
InChI: InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C6H15O2P
Molecular Weight: 150.16 g/mol

Tetramethylphosphanium acetate

CAS No.: 52987-83-4

Cat. No.: VC19628398

Molecular Formula: C6H15O2P

Molecular Weight: 150.16 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylphosphanium acetate - 52987-83-4

Specification

CAS No. 52987-83-4
Molecular Formula C6H15O2P
Molecular Weight 150.16 g/mol
IUPAC Name tetramethylphosphanium;acetate
Standard InChI InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1
Standard InChI Key HYVDRSVZYMKTKG-UHFFFAOYSA-M
Canonical SMILES CC(=O)[O-].C[P+](C)(C)C

Introduction

Structural and Chemical Properties

Molecular Structure

Tetramethylphosphanium acetate consists of a tetrahedral tetramethylphosphonium cation ([(CH₃)₄P]⁺) and a linear acetate anion (CH₃COO⁻). The phosphorus atom in the cation is bonded to four methyl groups, while the acetate anion retains its carboxylate structure. This ionic pairing enhances solubility in polar solvents and enables interactions with both organic and inorganic substrates.

Key Physical Properties

PropertyValue/DescriptionSource
SolubilityHighly soluble in ethanol, water, and polar solvents
Thermal StabilityStable at elevated temperatures (up to 150°C)
pKa of Acetate~4.76 (anion derived from acetic acid)
NMR Shifts (CDCl₃)Acetate methyl: δ 2.05 ppm (s, 3H)

Ionic Liquid Characteristics

As a phosphonium-based ionic liquid, tetramethylphosphanium acetate exhibits:

  • Low Volatility: Minimal vapor pressure at room temperature.

  • High Ionic Conductivity: Facilitates charge transfer in electrochemical systems .

  • Hygroscopicity: Requires storage under anhydrous conditions to prevent hydrolysis.

Synthesis and Preparation

Primary Synthetic Route

The most common method involves a metathesis reaction between tetramethylphosphonium chloride [(CH₃)₄PCl] and potassium acetate (CH₃COOK) in ethanol:

(CH3)4PCl+CH3COOK(CH3)4PCH3COO+KCl(CH₃)₄PCl + CH₃COOK \rightarrow (CH₃)₄PCH₃COO + KCl

This reaction proceeds efficiently under mild conditions (room temperature, 12–24 hours), yielding high-purity product (>95%).

Alternative Methods

While less common, other approaches include:

  • Alkylation of Phosphine Oxides: Using methylating agents like methyl iodide, though this route is less scalable.

  • Direct Synthesis: For tetramethylphosphonium chloride precursors, high-temperature reactions with chloromethane and white phosphorus are employed.

Applications in Organic Synthesis

Beckmann Fragmentation Reactions

Tetramethylphosphanium acetate acts as a stable intermediate in Beckmann fragmentation processes. For example:

  • Oxime Acetate Activation: α-Alkoxy oxime acetates react with trifluoromethanesulfonic acid (TMSOTf) and triarylphosphines to form phosphonium salt intermediates .

  • Grignard Reagent Trapping: Subsequent reaction with Grignard reagents (e.g., PhMgBr, MeMgBr) yields substituted ketones or alkanes (Table 1) .

SubstrateGrignard ReagentProductYield (%)
α-Methoxy oxime acetatePhMgBrPhenyl-substituted ketone71
α-Benzyl oxime acetateMeMgBrMethyl-substituted alkane85

Catalytic Roles

The compound’s ionic nature enables catalytic activity in:

  • Nucleophilic Substitution: Replacing chloride in tetramethylphosphonium chloride with stronger nucleophiles (e.g., hydroxide, cyanide).

  • Enzyme Inhibition: Competitive inhibition of bovine serum amine oxidase (BSAO) through phosphonium ion interactions.

Industrial and Materials Science Applications

Polymer Pretreatment

Tetramethylphosphanium acetate and related phosphonium acetates (e.g., tetra(n-butyl)phosphonium acetate) reduce cellulose crystallinity in microcrystalline cellulose (Avicel PH-101) under mild conditions. This pretreatment enhances enzymatic hydrolysis efficiency without degrading the polymer backbone .

Ionic Liquid Solvent Systems

The compound’s compatibility with molecular solvents (e.g., ethanol, DMSO) allows tailored solvent mixtures for:

  • Carboxymethylation Reactions: Simplified reaction protocols for cellulose derivatives .

  • Electrochemical Applications: Use in electrolyte formulations for batteries or capacitors .

Comparative Analysis with Related Compounds

PropertyTetramethylphosphanium AcetateTetra(n-butyl)phosphonium Acetate
Cation SizeSmall (methyl groups)Large (butyl groups)
Solubility in WaterHighModerate
Cellulose Pretreatment EfficacyModerateHigh (due to bulkier cation)
Thermal StabilityUp to 150°CUp to 200°C

Future Research Directions

  • Biomedical Applications: Exploring phosphonium acetates as drug delivery agents due to their ionic nature and biocompatibility .

  • Sustainable Chemistry: Developing eco-friendly synthesis routes using renewable solvents or catalysts .

  • Mechanistic Studies: Investigating the role of acetate anion in stabilizing transition states during reactions .

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